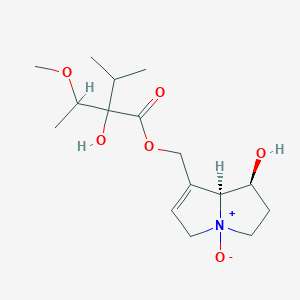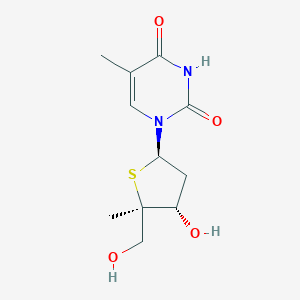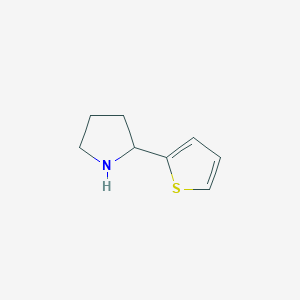
Heliotrine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heliotrine n-oxide is a citraconoyl group.
Mechanism of Action
Target of Action
Heliotrine N-oxide, also known as [(7S,8S)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoate, primarily targets DNA . It leads to the formation of pyrrolic DNA adducts , which are segments of DNA bound to a cancer-causing chemical .
Mode of Action
The compound interacts with DNA to form pyrrolic DNA adducts . This process could be the start of a cancerous cell, or carcinogenesis . The formation of these adducts is a potential initiation of pyrrolizidine alkaloid-induced liver tumors in vivo .
Biochemical Pathways
This compound affects the biochemical pathways involved in DNA replication and repair . The formation of pyrrolic DNA adducts can disrupt these pathways, potentially leading to mutations and the initiation of tumor growth .
Pharmacokinetics
It’s known that pyrrolizidine alkaloids, the class of compounds to which this compound belongs, can produce significant toxicity in mammals when administered in single oral doses .
Result of Action
The primary molecular and cellular effect of this compound’s action is the formation of pyrrolic DNA adducts . This can lead to DNA damage, potentially initiating the development of liver tumors .
Properties
CAS No. |
6209-65-0 |
|---|---|
Molecular Formula |
C16H27NO6 |
Molecular Weight |
329.39 g/mol |
IUPAC Name |
[(7S,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C16H27NO6/c1-10(2)16(20,11(3)22-4)15(19)23-9-12-5-7-17(21)8-6-13(18)14(12)17/h5,10-11,13-14,18,20H,6-9H2,1-4H3/t11-,13+,14-,16?,17?/m1/s1 |
InChI Key |
QSTHEUSPIBEICI-YGYDXHTPSA-N |
SMILES |
CC(C)C(C(C)OC)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O |
Isomeric SMILES |
C[C@H](C(C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@H](CC2)O)[O-])O)OC |
Canonical SMILES |
CC(C)C(C(C)OC)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O |
Synonyms |
(2S)-2-Hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoic Acid [(1S,7aR)-2,3,5,7a-Tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl]methyl Ester; _x000B_[1S-[1α,7[R*(S*)],7aα]]-2-Hydroxy-2-(1-methoxyethyl)-3-methylbutanoic Acid (2,3,5,7a-Tetrahydro-1-hydroxy-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources of Heliotrine N-oxide?
A1: this compound is a pyrrolizidine alkaloid (PA) primarily found in plants belonging to the genus Heliotropium within the Boraginaceae family. Several studies have isolated this compound from various Heliotropium species, including Heliotropium transoxanum [], Heliotropium ramosissimum [], and Heliotropium europaeum [, ].
Q2: Why are researchers interested in studying this compound?
A2: this compound has garnered scientific interest due to its potential antitumor activity [, ]. Early studies suggest that, unlike other pyrrolizidine alkaloids, this compound might not require conversion to its free base form (heliotrine) to exert antitumor effects [].
Q3: How can researchers quantify this compound in biological samples?
A3: Gas chromatography coupled with mass spectrometry (GC-MS) has proven effective in quantifying this compound in biological samples like blood and urine [, ]. This method involves derivatizing this compound, often using trimethylsilylation, to enhance its volatility and detectability [, ]. this compound can form two distinct trimethylsilyl derivatives, offering flexibility in analytical methods [, ].
Q4: Is this compound used as an internal standard in analytical chemistry?
A4: Yes, this compound serves as an internal standard for quantifying other pyrrolizidine alkaloids, such as indicine N-oxide, in biological samples [, ]. Its similar chemical structure and derivatization behavior to indicine N-oxide make it a suitable internal standard for accurate and precise measurements [, ].
Q5: Beyond its potential medicinal uses, has this compound been implicated in any other biological processes?
A5: Research has revealed that the Arctiid moth, Creatonotos transiens, can metabolize ingested 7S-heliotrine into 7R-heliotrine N-oxide []. This metabolic conversion is particularly intriguing because 7R-heliotrine is believed to be a direct precursor to the pheromone R(-)-hydroxydanaidal in this moth species [].
Q6: What is the significance of quantifying this compound in honey?
A6: The presence of this compound in honey raises concerns due to the potential toxicity of pyrrolizidine alkaloids to humans []. Studies have detected this compound, albeit in low concentrations, in honey samples, primarily originating from Echium species, which are known to produce pyrrolizidine alkaloids []. This finding underscores the importance of monitoring pyrrolizidine alkaloid levels in food products to ensure consumer safety [].
Q7: How do researchers assess the potential risks associated with exposure to this compound and other pyrrolizidine alkaloids?
A7: Risk assessment for this compound and other pyrrolizidine alkaloids often involves determining the alkaloid profile and concentration in plants []. For example, a study analyzed the pyrrolizidine alkaloid content in three Heliotropium species (H. europaeum, H. rotundifolium, and H. suaveolens) to assess their relative toxicity using interim relative potency (iREP) factors []. This approach considers structural features and toxicity data to evaluate the potential risks associated with exposure to these alkaloids [].
Q8: What are the implications of varying this compound levels in different plant parts?
A8: Research indicates that the distribution of this compound within a plant is not uniform. For instance, in the study examining three Heliotropium species, flowers generally contained higher concentrations of pyrrolizidine alkaloids, including this compound, compared to roots or leaves []. This variation emphasizes the need to consider the specific plant part when assessing potential risks associated with pyrrolizidine alkaloid exposure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(diacetylamino)-3-(4-isothiocyanatophenyl)propyl]-N-[2-(diacetylamino)propyl]acetamide](/img/structure/B129362.png)











![Spiro[cyclopropane-1,2'-indan]-1'-one](/img/structure/B129395.png)
![(4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B129396.png)
